molecular formula C10H11ClO B6202167 (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol CAS No. 1780586-25-5

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No.: B6202167
CAS No.: 1780586-25-5
M. Wt: 182.6
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Description

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound that belongs to the class of indene derivatives It features a chloro-substituted indene ring with a methanol group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the chlorination of 2,3-dihydro-1H-indene followed by the introduction of a methanol group. One common method involves the reaction of 2,3-dihydro-1H-indene with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde and a reducing agent to form the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: (6-chloro-2,3-dihydro-1H-inden-4-yl)aldehyde or (6-chloro-2,3-dihydro-1H-inden-4-yl)carboxylic acid.

    Reduction: 2,3-dihydro-1H-indene-4-ylmethanol.

    Substitution: Compounds with various functional groups replacing the chloro group.

Scientific Research Applications

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (6-chloro-2,3-dihydro-1H-inden-4-yl)amine
  • (6-chloro-2,3-dihydro-1H-inden-4-yl)thiol
  • (6-chloro-2,3-dihydro-1H-inden-4-yl)aldehyde

Uniqueness

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol is unique due to the presence of both a chloro and a methanol group on the indene ring

Properties

CAS No.

1780586-25-5

Molecular Formula

C10H11ClO

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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